2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone
Description
Chemical Identity and Structural Characteristics
2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone (CAS: 898777-64-5) is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₃F₃O₂ and a molecular weight of 294.27 g/mol . Its IUPAC name, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)-1-propanone , reflects its structural features:
- A propiophenone backbone (C₆H₅-C(O)-CH₂-CH₂-).
- A 2-methoxyphenyl group attached to the ketone.
- A 3,4,5-trifluorophenyl group at the β-position.
The compound’s SMILES notation (COc1ccccc1C(=O)CCc2cc(c(c(c2)F)F)F) and InChIKey (YZMNBOPGYMMRED-UHFFFAOYSA-N) provide precise structural descriptors. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| LogP (Partition coefficient) | 4.08 | |
| Rotatable bonds | 5 | |
| Polar surface area | 26 Ų |
The trifluorophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. The methoxy group contributes to solubility in polar organic solvents, as evidenced by its synthesis in tetrahydrofuran (THF).
Historical Development and Discovery Context
The compound emerged from advancements in fluoroorganic synthesis during the early 21st century, particularly methods for introducing distal fluorine atoms into aromatic systems. Key milestones include:
- Grignard reagent applications : Early routes used organomagnesium intermediates to couple trifluorophenyl groups with propiophenone precursors.
- Catalytic fluorination : Innovations in transition metal-catalyzed C–F bond formation enabled efficient trifluorophenyl group installation.
A 2016 patent (CN106518635A) detailed a condensation-cyclization approach using m-methoxybromobenzene and propionitrile, achieving yields up to 88.6%. This method avoided corrosive reagents, aligning with trends toward greener synthesis.
Significance in Fluorinated Organic Chemistry
The compound exemplifies the strategic use of fluorine in drug design and materials science:
- Bioactivity modulation : The trifluorophenyl group enhances metabolic stability and lipophilicity, critical for pharmacokinetics.
- Electron-deficient aromatic systems : The 3,4,5-trifluorophenyl moiety directs electrophilic attacks to specific positions, enabling regioselective derivatization.
- Intermediate utility : It serves as a precursor for fluorinated chalcones and heterocycles, which are prominent in kinase inhibitor development.
Comparative studies highlight its unique reactivity versus non-fluorinated analogs. For example, its ketone group undergoes nucleophilic additions 3–5× faster due to fluorine’s inductive effects.
Research Objectives and Academic Scope
Current research focuses on three areas:
- Synthetic optimization :
Applications in medicinal chemistry :
Material science innovations :
A 2020 study demonstrated its utility in synthesizing trifluoromethyl ketones , which are pivotal in PET imaging probes.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMNBOPGYMMRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644994 | |
| Record name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-64-5 | |
| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 3,4,5-trifluorophenylacetic acid.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with 3,4,5-trifluorophenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and trifluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity to specific targets, while the methoxy group modulates its chemical reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3’-Methoxy-4-(3,4,5-trifluorophenyl)propiophenone
- 2’-Methoxy-4-(3,4,5-trifluorophenyl)propiophenone
- 2’-Methoxy-3-(2,4,5-trifluorophenyl)propiophenone
Uniqueness
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the specific positioning of the methoxy and trifluorophenyl groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, also known by its CAS number 898777-64-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a methoxy group and a trifluorophenyl moiety. Its IUPAC name is 1-(2-methoxyphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one. The trifluoromethyl group is known to enhance lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 20 µM across different cell lines, indicating potent activity against cancer cells.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed an increase in sub-G1 population in treated cells, indicating apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 50 to 100 µg/mL.
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly affecting the G2/M checkpoint.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, reducing oxidative stress within cells.
Research Findings and Case Studies
A series of studies have been conducted to explore the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity in MCF-7 cells with IC50 = 15 µM |
| Study 2 | Antimicrobial | Moderate activity against S. aureus and E. coli with MIC = 75 µg/mL |
| Study 3 | Mechanistic | Induction of apoptosis via caspase activation |
These findings underscore the potential of this compound as a versatile bioactive compound.
Q & A
What are the common synthetic routes for 2'-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone, and how does fluorine substitution influence reaction conditions?
Basic Research Question
Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluorophenyl group. The electron-withdrawing nature of fluorine substituents reduces aromatic ring reactivity, necessitating optimized Lewis acid catalysts (e.g., AlCl₃) or elevated temperatures . For methoxy group introduction, nucleophilic substitution or protective-group strategies (e.g., methyl ether formation) are employed. Key challenges include minimizing dehalogenation side reactions due to steric hindrance from the 3,4,5-trifluorophenyl moiety .
Relevant Data:
| Property | Value/Technique | Source |
|---|---|---|
| Electron-withdrawing effect of -F | Reduced aromatic reactivity | |
| Typical catalysts | AlCl₃, Pd-based systems |
How can computational chemistry predict regioselectivity in electrophilic substitution during synthesis?
Advanced Research Question
Answer:
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For this compound, fluorine atoms direct substitution to para/meta positions via inductive effects, while the methoxy group acts as an ortho/para director. Computational models (e.g., Gaussian, ORCA) validate experimental observations of regioselectivity in trifluorophenyl-functionalized ketones .
Key Parameters:
- HOMO localization on the methoxy-substituted ring
- Electrostatic potential maps highlighting fluorine’s deactivating influence
What spectroscopic techniques are optimal for characterizing this compound?
Basic Research Question
Answer:
- ¹H/¹³C NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and trifluorophenyl (δ 6.5–7.2 ppm) proton environments. Coupling constants reveal substitution patterns .
- FTIR : Strong carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
- XRD : Confirms crystalline structure; purity ≥98% (HPLC) is standard for research-grade material .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
